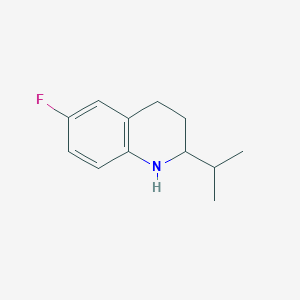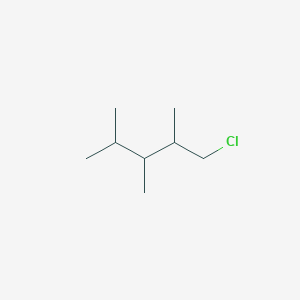
1-Chloro-2,3,4-trimethylpentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2,3,4-trimethylpentane is an organic compound with the molecular formula C8H17Cl. It is a chlorinated derivative of trimethylpentane, characterized by the presence of a chlorine atom attached to the first carbon of the pentane chain. This compound is part of the alkyl halides family, which are known for their reactivity and utility in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3,4-trimethylpentane can be synthesized through the chlorination of 2,3,4-trimethylpentane. This process typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Non-polar solvents like carbon tetrachloride (CCl4) or hexane.
Catalyst: Radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors where the chlorination process is optimized for yield and purity. The use of advanced separation techniques like distillation and crystallization ensures the isolation of the desired product.
化学反応の分析
Types of Reactions: 1-Chloro-2,3,4-trimethylpentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions (SN1 and SN2) where the chlorine atom is replaced by a nucleophile such as hydroxide (OH-), cyanide (CN-), or ammonia (NH3).
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions (E1 and E2) to form alkenes.
Oxidation and Reduction: Although less common, oxidation reactions can convert the compound into alcohols or ketones, while reduction reactions can remove the chlorine atom to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents such as water or ethanol.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Alcohols, nitriles, or amines.
Elimination Reactions: Alkenes such as 2,3,4-trimethylpentene.
Oxidation: Alcohols or ketones.
Reduction: Hydrocarbons like 2,3,4-trimethylpentane.
科学的研究の応用
1-Chloro-2,3,4-trimethylpentane has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the metabolism of chlorinated hydrocarbons.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-chloro-2,3,4-trimethylpentane primarily involves its reactivity as an alkyl halide. The chlorine atom, being electronegative, creates a polar bond with the carbon atom, making the carbon susceptible to nucleophilic attack. This reactivity underlies its participation in substitution and elimination reactions. The molecular targets and pathways involved include:
Nucleophilic Attack: The carbon-chlorine bond is broken, and the nucleophile forms a new bond with the carbon atom.
Elimination: The base abstracts a proton from a neighboring carbon, leading to the formation of a double bond and the release of the chlorine atom.
類似化合物との比較
1-Chloro-2,3,4-trimethylpentane can be compared with other similar compounds such as:
2-Chloro-2,3,4-trimethylpentane: Similar structure but with the chlorine atom on the second carbon.
2,2,4-Trimethylpentane: A non-chlorinated isomer used as a standard in octane rating.
1-Chloro-2,2,4-trimethylpentane: Another isomer with the chlorine atom on the first carbon but different branching.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Its structure provides distinct steric and electronic properties compared to its isomers, making it valuable for specific synthetic applications.
特性
分子式 |
C8H17Cl |
|---|---|
分子量 |
148.67 g/mol |
IUPAC名 |
1-chloro-2,3,4-trimethylpentane |
InChI |
InChI=1S/C8H17Cl/c1-6(2)8(4)7(3)5-9/h6-8H,5H2,1-4H3 |
InChIキー |
HLMFAXZQFKJNCL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)C(C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Pyridin-4-yl)amino]propanoic acid](/img/structure/B13168550.png)
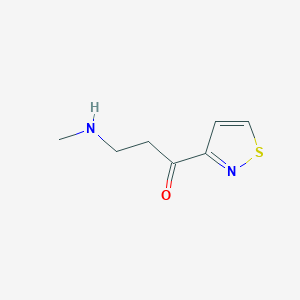
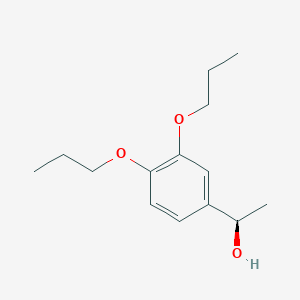
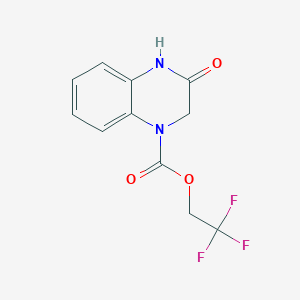
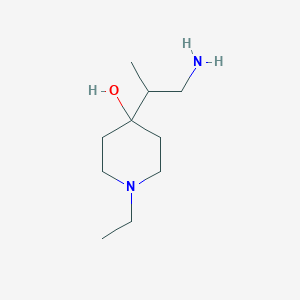
![6-(Cyclopentanesulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13168592.png)

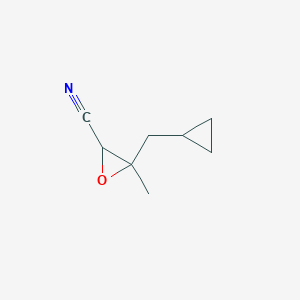

![{7-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13168613.png)
![[(3-Bromo-2-methylpropoxy)methyl]cyclopropane](/img/structure/B13168615.png)

